molecular formula C16H22N4O3 B13081054 tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate

Katalognummer: B13081054
Molekulargewicht: 318.37 g/mol
InChI-Schlüssel: ICYYOAACQCCWRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate: is a complex organic compound with the molecular formula C16H22N4O3 and a molecular weight of 318.37 g/mol . This compound is characterized by its unique spiro structure, which includes an imidazo[2,1-c][1,4]oxazine ring fused to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include bases, solvents like dichloromethane, and catalysts to facilitate the formation of the spiro structure .

Analyse Chemischer Reaktionen

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate include:

These comparisons highlight the uniqueness of tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4’-piperidine]-1’-carboxylate in terms of its specific ring systems and functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H22N4O3

Molekulargewicht

318.37 g/mol

IUPAC-Name

tert-butyl 6-cyanospiro[5,6-dihydroimidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H22N4O3/c1-15(2,3)23-14(21)19-7-4-16(5-8-19)13-18-6-9-20(13)11-12(10-17)22-16/h6,9,12H,4-5,7-8,11H2,1-3H3

InChI-Schlüssel

ICYYOAACQCCWRX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=NC=CN3CC(O2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.